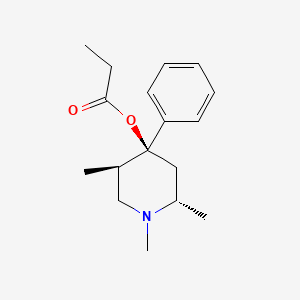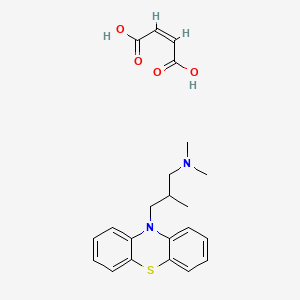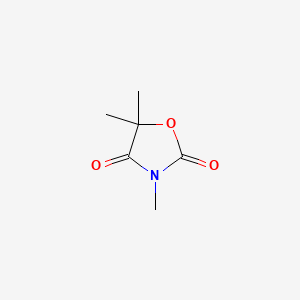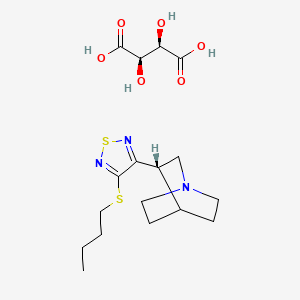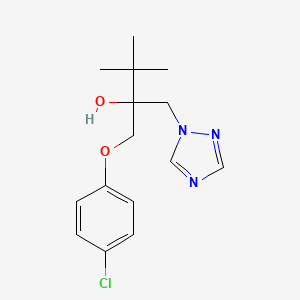
(RS)-(Tetrazol-5-yl)glycin
Übersicht
Beschreibung
“(Tetrazol-5-yl)glycine” is a potent NMDA receptor agonist, approximately 20 times more active than NMDA . It is also known as Tetrazolylglycine or Tet-Gly .
Synthesis Analysis
The synthesis of 2- (3’- (1H-tetrazol-5-yl)bicyclo [1.1.1]pent-1-yl)glycine, a novel mGluR1 antagonist, is reported. The synthesis is characterized by the bioisosteric replacement of the distal carboxy group of 2- (3’-carboxybicyclo [1.1.1]pent-1-yl)glycine by a tetrazolyl moiety .Molecular Structure Analysis
The molecular formula of “(Tetrazol-5-yl)glycine” is C3H5N5O2 . The structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .Chemical Reactions Analysis
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are used in numerous fields such as in medicine, biochemistry, pharmacology, and in industry as materials .Physical And Chemical Properties Analysis
The molecular weight of “(Tetrazol-5-yl)glycine” is 143.10 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . The exact mass is 143.04432442 g/mol and the monoisotopic mass is also 143.04432442 g/mol .Wissenschaftliche Forschungsanwendungen
Geroprotektives Potenzial
Glycin, ein Bestandteil von “(RS)-(Tetrazol-5-yl)glycin”, hat sich gezeigt, dass es die gesunde Lebensdauer in Modellorganismen erhöht und die Entzündung beim Menschen verringern könnte, was auf sein geroprotektives Potenzial hindeutet . Diese Übersicht fasst die Evidenz der Glycin-Verabreichung auf die Merkmale von elf physiologischen Systemen beim erwachsenen Menschen zusammen .
Psychiatrische Behandlung
Das Nervensystem zeigte die positivsten Effekte, darunter verbesserte psychiatrische Symptome durch langfristige Glycin-Verabreichung bei psychiatrischen Populationen . Während eine langfristige Glycin-Verabreichung den Schlaf bei gesunden Populationen verbesserte, hatten diese Studien kleine Stichprobengrößen mit einem hohen Risiko für Verzerrungen .
Entzündungshemmende und Antikrebswirkungen
Die Antikrebs- und entzündungshemmenden Wirkungen von Glycin wurden bei Nagetieren beobachtet . Studien am Menschen deuten auf das Potenzial von Glycin-Supplementierung hin, um vor Stoffwechselkrankheiten zu schützen , insbesondere durch Gegenwirkung von oxidativem Stress und Entzündungen .
Nährstoffstoffwechsel
Ein chronischer Glycinmangel kann das Wachstum, die Immunantwort und den Nährstoffstoffwechsel beeinträchtigen . In Tiermodellen wurde berichtet, dass die Verabreichung von Glycin die Lebensdauer von C. elegans um bis zu 33 %, von Ratten um etwa 20 % und von Mäusen um 6 % verlängerte .
Pflanzenpathogenkontrolle
Die Behandlung von Saatgut mit Verbindungen, die die bakterielle Vermehrung reduzieren, stellt eine attraktive Lösung dar, um Produktionsverluste zu verhindern . Die Suche nach antimikrobiellen Stoffen, die keine Resistenzen erzeugen, nicht schädlich für die Umwelt sind und die Keimung von Saatgut nicht beeinflussen, wird zu einem der Hauptziele der wissenschaftlichen Forschung im Bereich der Pflanzenpathogenkontrolle .
Düngebedarf landwirtschaftlicher Kulturen
Aminosäuren, darunter Glycin, wurden in verschiedenen aktuellen Studien mit Rollen vorgeschlagen . In dieser Studie wurde Glycin als Blattdünger oder als Bodendünger auf Gurkenpflanzen angewendet, verglichen mit einer nicht gedüngten Kontrolle und NPK-Düngung, unter Gewächshausbedingungen .
Wirkmechanismus
- When glycine binds to the α subunit of the GlyR, it opens a chloride-permeable ion channel. This rapid hyperpolarization of the membrane potential controls neuronal excitability within milliseconds .
Target of Action
Biochemical Pathways
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that glycine, a similar compound, plays a crucial role in various biochemical reactions . It is involved in the synthesis of proteins, nucleic acids, and other biomolecules
Cellular Effects
Glycine, a structurally similar compound, has been shown to have modulatory effects on various cell types, including immune cells, endothelial cells, and macroglial cells It is possible that (RS)-(Tetrazol-5-yl)glycine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Glycine, a similar compound, acts as an inhibitory neurotransmitter in the central nervous system, binding to glycine receptors and causing hyperpolarization of the membrane potential
Temporal Effects in Laboratory Settings
Studies on glycine have shown that it has cytoprotective effects, protecting cells from ischemic cell death It is possible that (RS)-(Tetrazol-5-yl)glycine may have similar effects over time, including effects on the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Studies on glycine have shown that it has beneficial effects on health and lifespan in model organisms It is possible that (RS)-(Tetrazol-5-yl)glycine may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
Glycine is known to be involved in several metabolic pathways, including its degradation to carbon dioxide and ammonium, the production of serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, and the generation of N-methylglycine (sarcosine) through methylation
Transport and Distribution
Glycine transporters are known to regulate the synaptic concentrations of glycine by mediating its reuptake into nerve terminals and adjacent glial cells
Eigenschaften
IUPAC Name |
2-amino-2-(2H-tetrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBRUIZWQZHXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897242 | |
| Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138199-51-6 | |
| Record name | α-Amino-2H-tetrazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138199-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrazol-5-yl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAZOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9YSJ8VXX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




